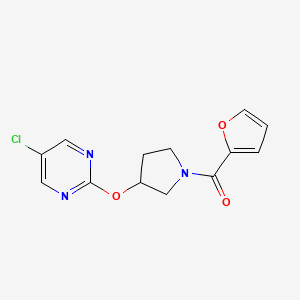
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a useful research compound. Its molecular formula is C13H12ClN3O3 and its molecular weight is 293.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(furan-2-yl)methanone is a synthetic organic molecule notable for its diverse biological activities. It integrates multiple heterocyclic structures, including pyrimidine, pyrrolidine, and furan, which contribute to its pharmacological potential. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
The molecular formula of the compound is C13H15ClN4O2 with a molecular weight of approximately 296.74 g/mol. The presence of chlorine in the pyrimidine ring is significant for its reactivity and biological activity. The compound exhibits moderate solubility in polar solvents due to its functional groups.
Synthesis
The synthesis of this compound typically involves multi-step reactions:
- Formation of the Pyrrolidine Ring : This is achieved through cyclization of appropriate precursors under basic or acidic conditions.
- Introduction of the Chloropyrimidine Moiety : The pyrrolidine intermediate reacts with a chloropyrimidine derivative using coupling reagents like EDCI or DCC.
- Attachment of the Furan Group : This final step involves coupling the furan moiety to the chloropyrimidine-pyrrolidine structure.
The mechanism of action for this compound involves interactions with specific biological targets such as enzymes or receptors. Research indicates that similar compounds can inhibit cyclooxygenase enzymes (COX), which are crucial in inflammation pathways.
Pharmacological Applications
The compound has shown potential in various therapeutic areas:
- Anti-inflammatory Activity : Studies suggest that it may exhibit anti-inflammatory effects through COX inhibition, similar to other pyrimidine derivatives.
- Antiviral Properties : Compounds with structural similarities have demonstrated antiviral activity, particularly against viruses that exploit the pyrimidine biosynthesis pathway .
- Anticancer Potential : The integration of different heterocycles may enhance its efficacy as an anticancer agent by targeting specific kinases involved in cell proliferation and survival .
Research Findings and Case Studies
Recent studies have highlighted significant findings regarding the biological activity of this compound:
Propiedades
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3/c14-9-6-15-13(16-7-9)20-10-3-4-17(8-10)12(18)11-2-1-5-19-11/h1-2,5-7,10H,3-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINUNRQWWCCAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













